

N-Desmethyl Clozapine-d8: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Desmethyl Clozapine-d8**

Cat. No.: **B1437066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Clozapine-d8 is the deuterated analog of N-Desmethyl Clozapine, a major active metabolite of the atypical antipsychotic agent Clozapine. Its application as an internal standard is critical in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug and its metabolites in biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **N-Desmethyl Clozapine-d8**, ensuring its proper evaluation and use in a research setting.

Compound Identification and Chemical Properties

A Certificate of Analysis for **N-Desmethyl Clozapine-d8** will invariably begin with the fundamental chemical identity and physical properties of the compound. This information is crucial for confirming the material's identity and for its proper handling and storage.

Identifier	Value
Compound Name	N-Desmethyl Clozapine-d8
Synonyms	Norclozapine-d8, 8-chloro-11-(piperazin-1-yl)-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1]diazepine
CAS Number	1189888-77-4[2][3]
Molecular Formula	C ₁₇ H ₉ D ₈ CIN ₄
Molecular Weight	320.85 g/mol [2][3]
Appearance	Solid
Storage Temperature	-20°C[3]

Analytical Data and Specifications

The core of the CoA is the analytical data, which quantifies the purity and confirms the structure of **N-Desmethyl Clozapine-d8**. These results are compared against established specifications to ensure the quality of the material.

Test	Method	Specification	Typical Result
Purity	HPLC	≥95%	>95%[2][3]
Isotopic Enrichment	Mass Spectrometry	≥99% deuterated forms (d ₁ -d ₈)	Conforms
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure	Conforms
Solubility	-	-	DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL
UV Absorbance Maxima (λ _{max})	UV Spectroscopy	-	229, 260, 297 nm

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA. Below are representative protocols for the key analytical techniques used to characterize **N-Desmethyl Clozapine-d8**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the compound by separating it from any potential impurities.

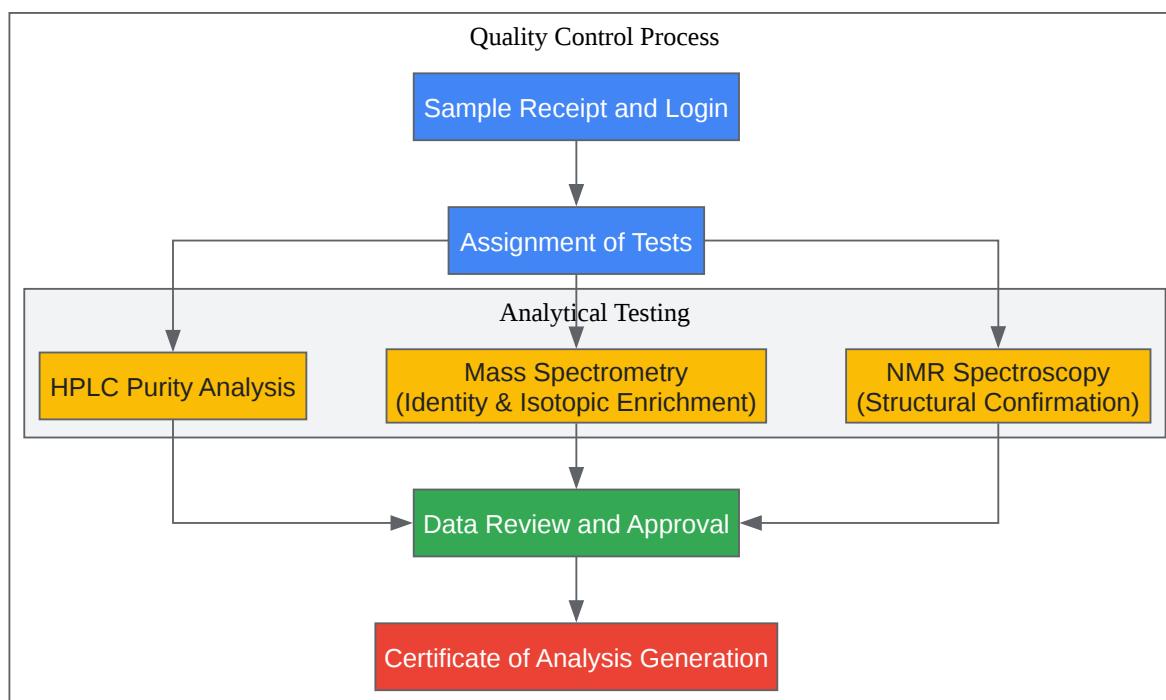
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer system. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with additives like diethylamine.[\[4\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 245 nm.[\[4\]](#)
- Injection Volume: 10 µL.
- Procedure: A solution of **N-Desmethyl Clozapine-d8** is prepared in a suitable solvent (e.g., methanol or mobile phase) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to assess the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of **N-Desmethyl Clozapine-d8** (m/z ~321).
- Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **N-Desmethyl Clozapine-d8**. The isotopic distribution of this peak is analyzed to confirm the high level of deuterium enrichment. For quantitative applications using tandem mass spectrometry (MS/MS), specific ion transitions are monitored. For norclozapine, a common transition is m/z 313 → 192.^[5]


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and placement of atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent in which the sample is soluble, such as Chloroform-d ($CDCl_3$) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
- ¹H NMR: The proton NMR spectrum is acquired to confirm the absence of signals in the regions where deuterium has been incorporated. The remaining proton signals should correspond to the non-deuterated positions in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
- Procedure: A small amount of the sample is dissolved in the chosen deuterated solvent and placed in an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the observed signals are compared with the expected structure of **N-Desmethyl Clozapine-d8**.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a structured process that ensures the quality and consistency of the final product. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.

[Click to download full resolution via product page](#)

Caption: Logical workflow for generating a Certificate of Analysis.

This comprehensive technical guide provides the necessary information for researchers, scientists, and drug development professionals to understand and critically evaluate a Certificate of Analysis for **N-Desmethyl Clozapine-d8**. By detailing the expected data and the underlying experimental protocols, this document serves as a valuable resource for ensuring the quality and reliability of this essential internal standard in analytical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The assay of clozapine and N-desmethylclozapine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]
- 3. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]
- 4. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Desmethyl Clozapine-d8: A Technical Guide to the Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437066#n-desmethyl-clozapine-d8-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com